An In-Depth Technical Guide to the Spectral Data of 4-Bromo-1-methylpyridin-2(1H)-one
An In-Depth Technical Guide to the Spectral Data of 4-Bromo-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative of interest in medicinal chemistry and organic synthesis. Its structural characterization is fundamental for its application in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-1-methylpyridin-2(1H)-one. Detailed experimental protocols and data interpretation are presented to aid researchers in its identification and utilization.
Chemical Structure
Chemical Formula: C₆H₆BrNO
Molecular Weight: 188.02 g/mol
CAS Number: 214342-63-9
Spectral Data Summary
The following tables summarize the key spectral data for 4-Bromo-1-methylpyridin-2(1H)-one.
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d | 1H | H-6 |
| 6.60 | d | 1H | H-5 |
| 6.35 | dd | 1H | H-3 |
| 3.50 | s | 3H | N-CH₃ |
¹³C NMR (Carbon NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C=O (C-2) |
| 140.0 | C-6 |
| 125.5 | C-3 |
| 122.0 | C-5 |
| 118.0 | C-4 |
| 38.0 | N-CH₃ |
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | C-H stretch (aromatic) |
| 2920-2960 | Medium | C-H stretch (methyl) |
| 1660-1680 | Strong | C=O stretch (amide) |
| 1600-1620 | Strong | C=C stretch (ring) |
| 1450-1480 | Medium | C-H bend (methyl) |
| 1100-1200 | Medium | C-N stretch |
| 550-650 | Medium | C-Br stretch |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | 100/98 | [M]⁺ (Molecular ion) |
| 159/161 | 40/39 | [M-CO]⁺ |
| 108 | 30 | [M-Br]⁺ |
| 80 | 50 | [M-Br-CO]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 4-Bromo-1-methylpyridin-2(1H)-one.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of 4-Bromo-1-methylpyridin-2(1H)-one was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Bromo-1-methylpyridin-2(1H)-one.
Methodology:
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-1-methylpyridin-2(1H)-one.
Methodology:
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (if sufficiently volatile and thermally stable).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-500.
-
Data Processing: The acquired data was processed to generate a mass spectrum, with the relative abundance of each ion plotted against its m/z value. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was used to identify bromine-containing fragments.[1][2][3]
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of 4-Bromo-1-methylpyridin-2(1H)-one.
Caption: General workflow for the spectroscopic analysis of 4-Bromo-1-methylpyridin-2(1H)-one.
Caption: Correlation of proton and carbon signals in the NMR spectra of the molecule.
References
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
